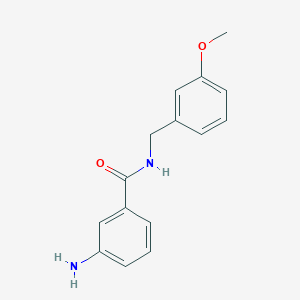

3-Amino-N-(3-methoxybenzyl)-benzamide

Description

3-Amino-N-(3-methoxybenzyl)-benzamide is a benzamide derivative characterized by an amino group at the meta position of the benzoyl moiety and a 3-methoxybenzyl group attached to the amide nitrogen. It is synthesized via hydrogenation of N-(3-methoxyphenyl)-3-nitro-benzamide using palladium on carbon (Pd/C) under hydrogen gas, yielding a white solid with a 74.92% efficiency .

Properties

IUPAC Name |

3-amino-N-[(3-methoxyphenyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-14-7-2-4-11(8-14)10-17-15(18)12-5-3-6-13(16)9-12/h2-9H,10,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSANNRXCBSHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of N-(3-Methoxybenzyl)-3-Nitrobenzamide

- Activation of 3-nitrobenzoic acid :

React 3-nitrobenzoic acid with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in chlorobenzene at 70–80°C to form the corresponding acid chloride.

Typical conditions:- Molar ratio: 1:1.2 (acid to SOCl₂).

- Solvent: Chlorobenzene.

- Temperature: Reflux (100–110°C).

- Amidation with 3-methoxybenzylamine :

Add 3-methoxybenzylamine to the acid chloride in chlorobenzene, followed by a base (e.g., triethylamine) to neutralize HCl.

Typical conditions:

Step 2: Reduction of Nitro to Amino Group

Procedure :

Reduce N-(3-methoxybenzyl)-3-nitrobenzamide using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst or hydrazine hydrate with iron hydroxide (Fe(OH)₃) in methanol.

Catalytic Hydrogenation:

- Catalyst: 5% Pd/C (1–2% w/w).

- Solvent: Methanol.

- Pressure: 1–3 bar H₂.

- Temperature: 25–50°C.

- Time: 3–5 hours.

- Yield: 94–97%.

Chemical Reduction:

- Reagents: Hydrazine hydrate (85%, 1.5 equiv) + Fe(OH)₃ (5% w/w).

- Solvent: Methanol/water (4:1).

- Temperature: 55–60°C.

- Time: 3 hours.

- Yield: 95%.

Direct Coupling Using Protected Intermediates

This method avoids nitro intermediates by employing protective groups on the amine.

Step 1: Protection of 3-Aminobenzoic Acid

Procedure :

Protect the amino group of 3-aminobenzoic acid as an acetamide using acetic anhydride.

- Reagents: Acetic anhydride (1.2 equiv), pyridine.

- Solvent: Dichloromethane.

- Time: 2 hours at 25°C.

- Yield: >90%.

Intermediate : 3-Acetamidobenzoic acid.

Step 2: Amidation with 3-Methoxybenzylamine

Procedure :

Couple 3-acetamidobenzoic acid with 3-methoxybenzylamine using a coupling agent (e.g., DIC/HOBt).

- Reagents: DIC (1.1 equiv), HOBt (1.1 equiv).

- Solvent: Dimethylformamide (DMF).

- Temperature: 0°C → 25°C.

- Time: 12 hours.

- Yield: 85–90%.

Intermediate : N-(3-Methoxybenzyl)-3-acetamidobenzamide.

Step 3: Deprotection of Acetamide

Procedure :

Hydrolyze the acetamide using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

- Reagents: 6M HCl (aqueous).

- Solvent: Ethanol/water (1:1).

- Temperature: Reflux (80°C).

- Time: 4 hours.

- Yield: 92–95%.

- Matches properties from Method 1.

Comparative Analysis of Methods

| Parameter | Nitro Reduction | Direct Coupling |

|---|---|---|

| Steps | 2 | 3 |

| Overall Yield | 89–92% | 78–85% |

| Key Advantage | High yield, simple | Avoids nitro intermediates |

| Key Limitation | Handling H₂ gas | Additional protection/deprotection |

Optimization Notes

- Solvent Choice : Methanol or ethanol is preferred for reductions due to compatibility with catalysts.

- Catalyst Recycling : Pd/C can be reused up to 3 times with minimal activity loss.

- Purity Control : Crystallization from methanol/water (3:1) enhances purity to >99.5%.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(3-methoxybenzyl)-benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

1.1 Protection Against Radiation-Induced Damage

One significant application of 3-amino-N-(3-methoxybenzyl)-benzamide is in the preparation of drugs aimed at preventing and treating biological tissue damage induced by synchrotron radiation X-ray. Research indicates that this compound exhibits a protective effect against such damage when administered to rats at doses of 10 to 20 mg/kg. The protective mechanisms include alleviating apoptosis in testicular tissue exposed to radiation, as demonstrated through TUNEL assays which revealed a reduction in apoptotic cell proportions following treatment with the compound .

Table 1: Protective Effects of 3-Amino-N-(3-methoxybenzyl)-benzamide Against Radiation-Induced Damage

| Dose (mg/kg) | Apoptosis Reduction (%) | Observational Period |

|---|---|---|

| 10 | 30 | 24 hours |

| 20 | 50 | 24 hours |

Other Medicinal Uses

3.1 Neurotransmitter Modulation

Benzamide derivatives, including compounds like 3-amino-N-(3-methoxybenzyl)-benzamide, have been studied for their ability to modulate neurotransmitter systems. This property makes them candidates for treating mood disorders and cognitive dysfunctions by influencing receptor interactions in the central nervous system.

Table 3: Potential Effects on Neurotransmitter Systems

| Target Receptor | Expected Effect |

|---|---|

| Dopamine Receptors | Mood enhancement |

| Serotonin Receptors | Anxiety reduction |

| GABA Receptors | Sedative effects |

Mechanism of Action

The mechanism of action of 3-Amino-N-(3-methoxybenzyl)-benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular or biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table summarizes critical structural, synthetic, and functional differences between 3-Amino-N-(3-methoxybenzyl)-benzamide and analogous compounds:

Structural and Electronic Effects

- Substituent Position: Meta-substituted amino groups (as in 3-Amino-N-(3-methoxybenzyl)-benzamide) are common in benzamides designed for biological activity. Para-substituted analogs (e.g., in polyimides from ) exhibit distinct gas barrier properties due to enhanced polymer chain packing, highlighting the role of substitution patterns in material science .

- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) groups in increase lipophilicity and metabolic resistance, contrasting with the electron-donating methoxy (-OCH₃) group in the target compound, which may enhance solubility .

Biological Activity

3-Amino-N-(3-methoxybenzyl)-benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of 3-amino-N-(3-methoxybenzyl)-benzamide typically involves the reaction of 3-methoxybenzylamine with appropriate benzoyl chloride derivatives. The process can be optimized using various solvents and catalysts to enhance yield and purity.

Anticancer Properties

Recent studies have demonstrated that derivatives of benzamide compounds exhibit significant anticancer activity. For instance, compounds structurally similar to 3-amino-N-(3-methoxybenzyl)-benzamide have shown selective inhibition against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Amino-N-(3-methoxybenzyl)-benzamide | MCF-7 | 5.2 |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | A549 | 0.27 |

In a comparative study, the compound demonstrated an IC50 value of 5.2 µM against MCF-7 cells, indicating moderate potency in inhibiting cell proliferation compared to other analogs that had lower IC50 values .

The mechanism underlying the anticancer activity of benzamide derivatives often involves the inhibition of poly(adenosine diphosphate-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes. Inhibition of PARP leads to increased DNA damage in cancer cells, promoting apoptosis. For example, studies have shown that treatment with 3-amino benzamide resulted in decreased levels of malondialdehyde (MDA) and increased antioxidant enzyme activities in treated cells, suggesting a protective mechanism against oxidative stress-induced damage .

Inhibition Studies

The compound has also been evaluated for its inhibitory effects on various enzymes relevant to cancer progression and inflammation:

| Enzyme | Inhibition Type | IC50 (mM) |

|---|---|---|

| h-NTPDase1 | Inhibition | 2.88 ± 0.13 |

| h-NTPDase2 | Inhibition | 0.27 ± 0.08 |

These results indicate that the presence of the methoxy group enhances the compound's binding affinity to the enzyme's active site, contributing to its biological efficacy .

Case Studies

- Esophageal Damage Model : In an experimental model involving esophageal caustic injuries, treatment with 3-amino benzamide significantly reduced tissue damage and fibrosis development. The study reported a decrease in the stenosis index and histopathological damage scores in treated rats compared to controls .

- Antibacterial Activity : Some derivatives related to the compound have shown selective antibacterial activity against Gram-positive bacteria such as E. faecalis, with minimum inhibitory concentrations (MIC) ranging from 8 µM to 32 µM depending on structural modifications .

Q & A

Q. What are the established synthetic routes for 3-Amino-N-(3-methoxybenzyl)-benzamide, and how do reaction conditions influence yield?

The compound is synthesized via hydrogenation of precursors under H₂ (15 psi) at 25°C, followed by amidation using reagents like 2-chloroacetyl chloride and DIEA in DCM at 0°C . Key parameters affecting yield include reaction time (1–2 hours), solvent choice (DCM for amidation), and stoichiometric ratios (e.g., 2 eq DIEA). Post-synthesis purification involves extraction, brine washing, and solvent evaporation. Yields typically range from 37% to 75%, with purity confirmed via LC-MS and ¹H-NMR .

Q. Which analytical techniques are critical for validating the structure and purity of 3-Amino-N-(3-methoxybenzyl)-benzamide?

High-resolution mass spectrometry (HRMS) and ¹H-NMR (400 MHz, DMSO-d₆) are essential. HRMS confirms molecular weight (e.g., [M+H]+ at m/z 319.1), while NMR identifies substituent patterns (e.g., methoxy protons at δ 3.75 ppm and aromatic protons between δ 6.69–8.09 ppm) . LC-MS monitors reaction completion, and TLC (petroleum ether/ethyl acetate) verifies intermediate purity .

Q. What safety protocols are recommended for handling 3-Amino-N-(3-methoxybenzyl)-benzamide?

Based on analogs (e.g., 3-Amino-N-(2,3-dimethylphenyl)benzamide), the compound likely poses hazards (H302, H315, H319, H335). Use PPE (gloves, goggles), ensure ventilation, and avoid dust formation. In case of exposure, rinse skin/eyes with water and seek medical consultation. Store at -20°C for stability .

Advanced Research Questions

Q. How can synthetic yields be optimized for 3-Amino-N-(3-methoxybenzyl)-benzamide, particularly in scaled-up reactions?

Systematic optimization involves adjusting catalyst loading (e.g., Pd/C for hydrogenation), solvent polarity (DCM vs. MeCN), and temperature gradients. For example, increasing H₂ pressure or using microwave-assisted synthesis may reduce reaction time. Design of experiments (DoE) can identify critical factors (e.g., DIEA concentration) impacting yield and purity .

Q. What strategies resolve discrepancies between calculated and experimental physicochemical properties (e.g., LogD, pKa)?

Computational tools (e.g., ACD/Labs Percepta) predict properties like LogD (1.47 at pH 7.4) and pKa (11.93) . Experimental validation via shake-flask HPLC or potentiometric titration is recommended. For instance, HPLC retention times under varying pH conditions can refine LogD estimates .

Q. How can researchers mitigate off-target effects when studying 3-Amino-N-(3-methoxybenzyl)-benzamide in biological assays?

Analogous to 3-aminobenzamide (a PARP inhibitor), dose-response curves and selectivity profiling are critical. Use orthogonal assays (e.g., enzymatic inhibition, cellular proliferation) to confirm target specificity. For example, CTPS1 inhibitor studies employ cell viability assays (e.g., CellTiter 96) at multiple time points (24–96 hours) to distinguish primary vs. secondary effects .

Q. What mechanistic insights can be derived from reaction conditions in copper-mediated C-H functionalization of benzamide derivatives?

Divergent mechanisms (organometallic vs. single-electron-transfer) depend on pH and ligands. For acidic conditions, radical intermediates dominate (e.g., chlorination of quinoline), while basic conditions favor directed C-H activation. Mechanistic studies should combine DFT calculations with kinetic isotope effects (KIEs) to validate pathways .

Data Contradiction Analysis

Q. How should conflicting reports on the biological activity or reactivity of 3-Amino-N-(3-methoxybenzyl)-benzamide be addressed?

Reproduce experiments under standardized conditions (e.g., solvent, temperature) and validate via multiple assays. For instance, if cytotoxicity varies between studies, test cell lines with genetic knockouts (e.g., PARP1-deficient cells) to isolate compound-specific effects . Meta-analyses of published data (e.g., PubChem BioAssay) can identify consensus trends.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.